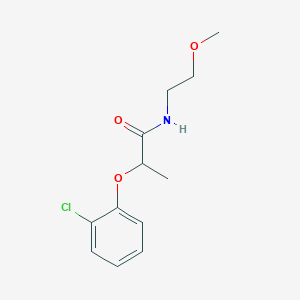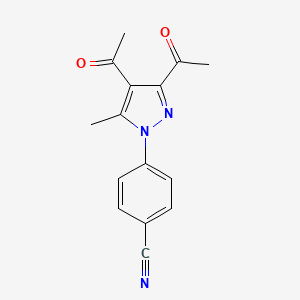
2-(2-chlorophenoxy)-N-(2-methoxyethyl)propanamide
Beschreibung
Synthesis Analysis
Synthesis of compounds similar to “2-(2-chlorophenoxy)-N-(2-methoxyethyl)propanamide” involves reactions between chlorophenyl ethanamine derivatives and naproxen or similar carboxylic acids. The process typically yields bio-functional hybrid molecules characterized using NMR, UV, IR, and mass spectral data (Manolov et al., 2023).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations provide insights into the molecular structure, showing optimized geometry, vibrational spectra, and fundamental vibrations. These studies reveal intramolecular charge transfers and molecular electrostatic potential, offering a detailed understanding of the molecule's electronic structure (Viji et al., 2020).
Chemical Reactions and Properties
Research on related compounds highlights their reactivity and potential interactions. For instance, halogenated hydrocarbons can react with dimethylamine hydrochloride, producing target molecules with confirmed structures through elemental analysis, IR, 1H NMR, MS, and X-ray diffraction, illustrating the chemical reactivity and potential of such compounds (Bai et al., 2012).
Physical Properties Analysis
Single crystal growth and characterization techniques, such as UV-Vis, IR, NMR, and powder XRD, are employed to determine the physical properties of similar compounds. These methods help in understanding the optical transmission, band gap determination, and the structural integrity of the crystals (Prabhu et al., 2001).
Chemical Properties Analysis
The study of derivatives and related compounds provides insights into their chemical properties, including antibacterial and antifungal potentials. These are elucidated through synthesis and structural analysis, which are crucial for understanding the compound's interactions and reactivity under various conditions (Zala et al., 2015).
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-methoxyethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-9(12(15)14-7-8-16-2)17-11-6-4-3-5-10(11)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXGASYPERNJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(dimethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B4640776.png)
![2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl 3-nitrobenzoate](/img/structure/B4640783.png)
![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4640800.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B4640804.png)


![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4640826.png)
![2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4640828.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4640833.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide](/img/structure/B4640835.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4640856.png)
![1-benzyl-4-{2-[(2-methoxyethyl)thio]benzoyl}piperazine](/img/structure/B4640872.png)